molecular formula C11H10N2O3 B2460723 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 60875-16-3; 692271-32-2

4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2460723
CAS No.: 60875-16-3; 692271-32-2
M. Wt: 218.212
InChI Key: UCPCNLOLCYTUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrazole ring fused to a benzoic acid moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formylbenzoic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can modulate enzyme activity, particularly those involved in metabolic pathways. It has been shown to inhibit certain enzymes, leading to altered cellular processes. The exact pathways and molecular targets are still under investigation, but its hypoglycemic activity has been noted .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
  • 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolinone
  • 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone
  • 1-(p-Carboxyphenyl)-3-methyl-5-pyrazolone

Uniqueness

4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a benzoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

60875-16-3; 692271-32-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

IUPAC Name

4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-6,12H,1H3,(H,15,16)

InChI Key

UCPCNLOLCYTUOE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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